molecular formula C152H231N41O46 B10838992 [Gly8, aib22]GLP-1(7-37)-NH2

[Gly8, aib22]GLP-1(7-37)-NH2

Cat. No.: B10838992
M. Wt: 3368.7 g/mol
InChI Key: SNUALFGPRGVVPK-CCGBATFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Gly8, aib22]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. The modifications at positions 8 and 22 with glycine and aminoisobutyric acid (Aib), respectively, enhance its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Gly8, aib22]GLP-1(7-37)-NH2 is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, liquid-phase fragment condensation is often preferred due to its higher yield and simpler purification process. This method involves the condensation of peptide fragments in solution, followed by purification through reverse-phase HPLC .

Chemical Reactions Analysis

Types of Reactions

[Gly8, aib22]GLP-1(7-37)-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents like DIC and HOBt.

Major Products

The major products of these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .

Scientific Research Applications

[Gly8, aib22]GLP-1(7-37)-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to stimulate insulin secretion in a glucose-dependent manner.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic formulations .

Mechanism of Action

[Gly8, aib22]GLP-1(7-37)-NH2 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, thereby regulating blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Semaglutide: Another GLP-1 analog with modifications at positions 8 and 34.

    Liraglutide: A GLP-1 analog with a fatty acid chain attached to enhance its half-life.

    Exenatide: A GLP-1 receptor agonist derived from the saliva of the Gila monster.

Uniqueness

[Gly8, aib22]GLP-1(7-37)-NH2 is unique due to its specific modifications at positions 8 and 22, which confer enhanced stability and bioactivity compared to other GLP-1 analogs. These modifications make it a promising candidate for therapeutic applications in diabetes management .

Properties

Molecular Formula

C152H231N41O46

Molecular Weight

3368.7 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C152H231N41O46/c1-18-78(10)121(147(236)170-81(13)126(215)177-105(61-87-64-162-92-37-26-25-36-90(87)92)136(225)179-101(57-75(4)5)137(226)189-119(76(6)7)145(234)176-94(38-27-29-53-153)129(218)165-68-113(203)171-93(40-31-55-161-151(158)159)128(217)163-66-111(157)201)191-138(227)103(58-84-32-21-19-22-33-84)180-133(222)97(47-51-116(207)208)174-132(221)95(39-28-30-54-154)173-125(214)80(12)168-124(213)79(11)169-131(220)98(45-49-110(156)200)187-150(239)152(16,17)193-144(233)99(48-52-117(209)210)175-134(223)100(56-74(2)3)178-135(224)102(60-86-41-43-89(199)44-42-86)181-141(230)107(70-194)184-143(232)109(72-196)185-146(235)120(77(8)9)190-140(229)106(63-118(211)212)182-142(231)108(71-195)186-149(238)123(83(15)198)192-139(228)104(59-85-34-23-20-24-35-85)183-148(237)122(82(14)197)188-114(204)69-166-130(219)96(46-50-115(205)206)172-112(202)67-164-127(216)91(155)62-88-65-160-73-167-88/h19-26,32-37,41-44,64-65,73-83,91,93-109,119-123,162,194-199H,18,27-31,38-40,45-63,66-72,153-155H2,1-17H3,(H2,156,200)(H2,157,201)(H,160,167)(H,163,217)(H,164,216)(H,165,218)(H,166,219)(H,168,213)(H,169,220)(H,170,236)(H,171,203)(H,172,202)(H,173,214)(H,174,221)(H,175,223)(H,176,234)(H,177,215)(H,178,224)(H,179,225)(H,180,222)(H,181,230)(H,182,231)(H,183,237)(H,184,232)(H,185,235)(H,186,238)(H,187,239)(H,188,204)(H,189,226)(H,190,229)(H,191,227)(H,192,228)(H,193,233)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI Key

SNUALFGPRGVVPK-CCGBATFTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.